molecular formula C17H32NO2+ B11583611 1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpiperidinium

1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpiperidinium

Cat. No.: B11583611
M. Wt: 282.4 g/mol
InChI Key: OTNXNCKZCALLJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpiperidinium is a chemical compound with the molecular formula C₁₇H₃₂NO₂. It is known for its role as a potent and selective inhibitor of the NLRP3 inflammasome, which is involved in the body’s inflammatory response .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpiperidinium typically involves the reaction of cyclohexylpropyl bromide with 1-methylpiperidine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpiperidinium undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted piperidinium derivatives, alcohols, and oxo compounds.

Scientific Research Applications

1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpiperidinium has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the NLRP3 inflammasome, a multiprotein complex involved in the activation of inflammatory responses. It specifically blocks the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines such as interleukin-1β . This inhibition occurs through the binding of the compound to the NLRP3 protein, preventing its oligomerization and activation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpiperidinium is unique due to its high selectivity and potency in inhibiting the NLRP3 inflammasome. Its specific binding to the NLRP3 protein and the resulting inhibition of inflammatory pathways make it a valuable compound in both research and potential therapeutic applications.

Properties

Molecular Formula

C17H32NO2+

Molecular Weight

282.4 g/mol

IUPAC Name

3-cyclohexylpropyl 2-(1-methylpiperidin-1-ium-1-yl)acetate

InChI

InChI=1S/C17H32NO2/c1-18(12-6-3-7-13-18)15-17(19)20-14-8-11-16-9-4-2-5-10-16/h16H,2-15H2,1H3/q+1

InChI Key

OTNXNCKZCALLJH-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCCCC1)CC(=O)OCCCC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.